

# Technical Guide: 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

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## Compound of Interest

Compound Name:	3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
Cat. No.:	B572220

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## Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine**, a halogenated heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a well-established scaffold for the development of potent kinase inhibitors. This document summarizes the key physicochemical properties of the title compound, outlines a detailed, plausible experimental protocol for its synthesis based on established methodologies for analogous structures, and discusses its potential biological significance in the context of kinase signaling pathways. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow and pathway diagrams.

## Physicochemical Properties

The fundamental physicochemical properties of **3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine** have been compiled from various chemical suppliers and databases. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Source
Molecular Weight	232.47 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrCIN <sub>3</sub>	<a href="#">[1]</a>
CAS Number	1245649-96-0	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
InChI Key	YMVUEHXTDWJMIW-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	BrC1=NNC2=C1C=C(Cl)C=N2	<a href="#">[1]</a>

## Synthesis Methodology

While a specific experimental protocol for the synthesis of **3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the synthesis of related halogenated pyrazolo[3,4-b]pyridines. The proposed multi-step synthesis starts from a commercially available di-substituted pyridine derivative.

## Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned to proceed via the formation of a pyrazole ring fused to the pyridine core. A potential starting material is a suitably substituted aminopyridine, which can undergo diazotization followed by cyclization and subsequent halogenation reactions. An alternative and commonly employed strategy involves the condensation of a substituted hydrazine with a functionalized pyridine derivative.

Below is a hypothetical, yet chemically sound, experimental protocol for the synthesis of **3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine**.

## Experimental Protocol

### Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-b]pyridine

A common route to the pyrazolo[3,4-b]pyridine scaffold involves the reaction of a 2-hydrazinopyridine derivative with a suitable cyclizing agent.

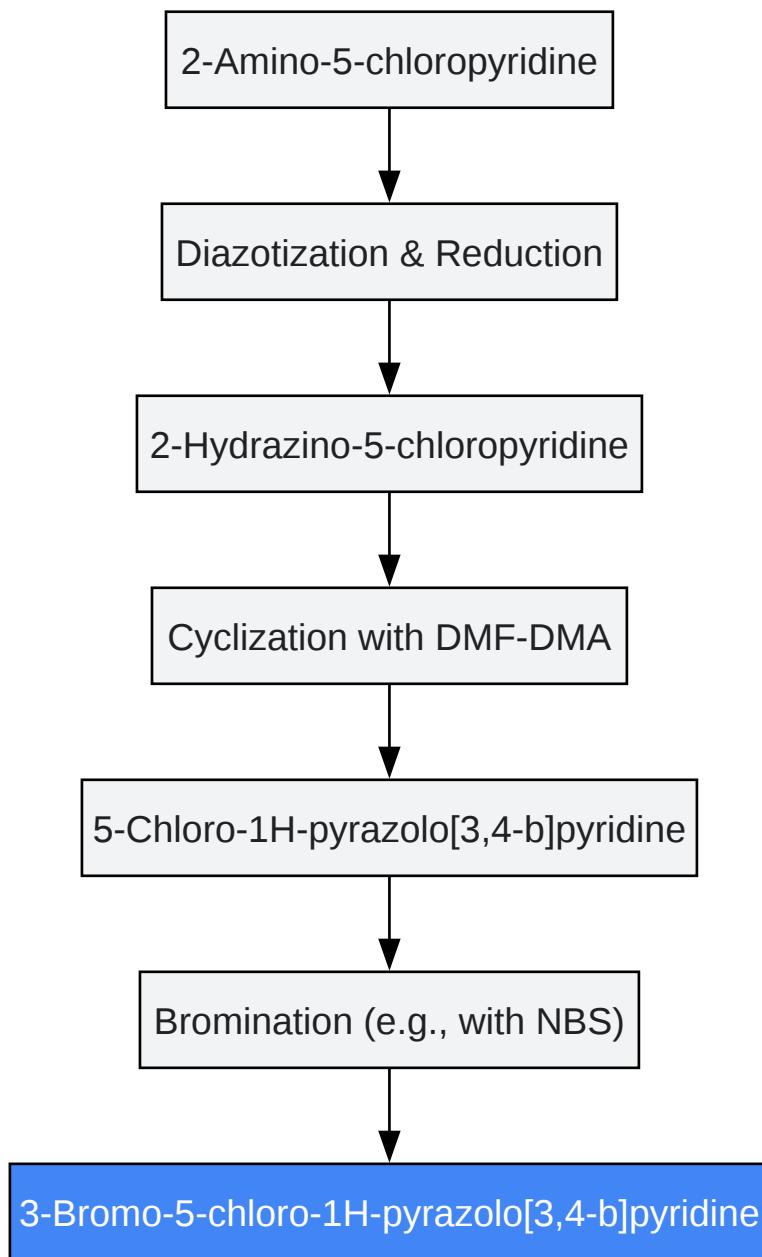
- To a solution of 2-amino-5-chloropyridine in a suitable solvent such as ethanol, add sodium nitrite portion-wise at 0°C, followed by the addition of a mineral acid (e.g., HCl) to generate the diazonium salt in situ.
- The resulting diazonium salt solution is then treated with a reducing agent like tin(II) chloride to form the corresponding 2-hydrazino-5-chloropyridine.
- The crude hydrazine is then reacted with a cyclizing agent such as dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions to yield 5-chloro-1H-pyrazolo[3,4-b]pyridine.
- The reaction mixture is cooled, and the product is precipitated by the addition of water.
- The solid product is collected by filtration, washed with water, and dried under vacuum.

#### Step 2: Bromination of 5-chloro-1H-pyrazolo[3,4-b]pyridine

The final step involves the regioselective bromination of the pyrazole ring.

- Dissolve the 5-chloro-1H-pyrazolo[3,4-b]pyridine intermediate in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane.
- To this solution, add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise at room temperature.
- The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to remove any excess bromine.
- The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the final product, **3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine**.

## Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine**.

## Biological Significance and Potential Applications

While no specific biological data for **3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine** has been reported, the pyrazolo[3,4-b]pyridine scaffold is of significant interest in drug discovery.

Numerous derivatives have been shown to exhibit potent biological activities, primarily as kinase inhibitors.

## Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a bioisostere of purine and is recognized as a "hinge-binding" motif in many kinase inhibitors. This structural feature allows it to form key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, leading to their inhibition.

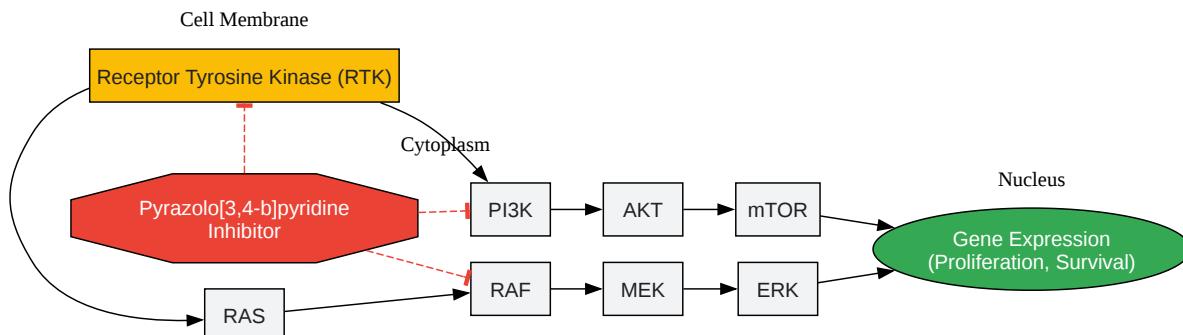
Derivatives of pyrazolo[3,4-b]pyridine have been investigated as inhibitors of a range of kinases, including:

- Tropomyosin receptor kinases (TRKs): These are involved in cell proliferation and differentiation, and their overactivation is implicated in various cancers.[2][3]
- Glycogen synthase kinase-3 (GSK-3): A key enzyme in numerous cellular processes, its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes.[4]
- Cyclin-dependent kinases (CDKs): These are crucial regulators of the cell cycle, and their inhibitors are a major focus of cancer therapy.[4]

Given these precedents, it is highly probable that **3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine** could serve as a valuable intermediate or a potential inhibitor of one or more protein kinases. The bromine and chlorine substituents offer handles for further chemical modification to optimize potency and selectivity.

## General Kinase Inhibition Signaling Pathway

The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors. In many cancer types, receptor tyrosine kinases (RTKs) are constitutively activated, leading to the downstream activation of pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Small molecule inhibitors, potentially including derivatives of **3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine**, can block the ATP-binding site of these kinases, thereby inhibiting signal transduction and reducing tumor cell growth and survival.

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Caption: General RTK signaling pathway and points of inhibition by kinase inhibitors.

## Conclusion

**3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine** is a heterocyclic compound with significant potential as a building block in the development of novel therapeutics, particularly kinase inhibitors. While specific biological data for this compound is not yet available, its structural similarity to known biologically active molecules suggests that it is a promising candidate for further investigation. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further exploration of its chemical and biological properties by the research community.

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